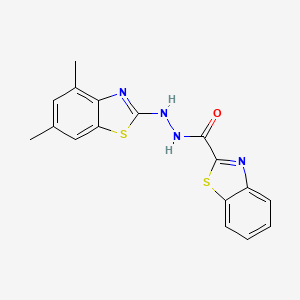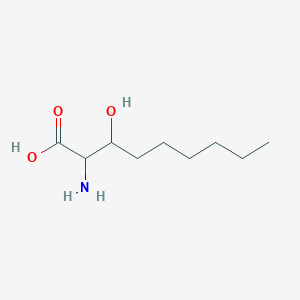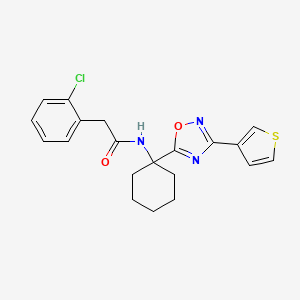![molecular formula C29H28N6O2 B2616430 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-69-3](/img/no-structure.png)
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H28N6O2 and its molecular weight is 492.583. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
A series of thiazolidinone derivatives, including compounds with structural motifs similar to the queried molecule, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies suggest the potential of such compounds in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Antihypertensive Activity
Compounds structurally related to the queried molecule have been synthesized and tested for antihypertensive activity. This research indicates the potential use of such compounds in the treatment of hypertension, showcasing their pharmaceutical relevance (V. Alagarsamy & U. S. Pathak, 2007).
Anti-Inflammatory Evaluation
New derivatives, including those similar to the queried compound, have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds exhibited significant activity, indicating their potential in developing new anti-inflammatory drugs (Mosaad S.M. Abd alla et al., 2010).
Quality Control and Drug Development
Research has been conducted on developing quality control methods for substances related to the queried compound, particularly focusing on antimalarial agents. This work is crucial for ensuring the purity and efficacy of pharmaceuticals (S. Danylchenko et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a quinazolinone derivative in the presence of a triazole reagent.", "Starting Materials": [ "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "p-toluidine", "2-chloro-3-nitrobenzoic acid", "sodium azide", "sodium hydroxide", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "The piperazine derivative is first converted to the corresponding acid chloride using thionyl chloride and triethylamine in N,N-dimethylformamide.", "The acid chloride is then reacted with p-toluidine in the presence of sodium bicarbonate and ethyl acetate to form the corresponding amide.", "The quinazolinone derivative is synthesized by reacting 2-chloro-3-nitrobenzoic acid with sodium azide in the presence of sodium hydroxide and methanol to form the corresponding azide.", "The azide is then reduced to the corresponding amine using palladium on carbon and hydrogen gas.", "The amine is then reacted with acetic anhydride in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acetamide.", "The final compound is synthesized by reacting the piperazine amide with the quinazolinone acetamide in the presence of triethylamine and N,N-dimethylformamide, followed by the addition of a triazole reagent to form the triazoloquinazolinone product." ] } | |
CAS RN |
1031664-69-3 |
Product Name |
8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
Molecular Formula |
C29H28N6O2 |
Molecular Weight |
492.583 |
IUPAC Name |
8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C29H28N6O2/c1-18-5-8-21(9-6-18)26-27-30-28(36)23-11-10-22(17-25(23)35(27)32-31-26)29(37)34-14-12-33(13-15-34)24-16-19(2)4-7-20(24)3/h4-11,16-17,32H,12-15H2,1-3H3 |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=C(C=CC(=C6)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)
![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2616357.png)

![8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2616359.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2616363.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2616365.png)


